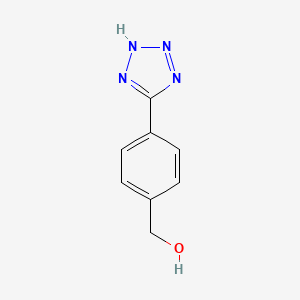

4-(1H-Tetrazol-5-YL)benzyl alcohol

Description

Contextualization within Tetrazole Chemistry Research

The study of tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, is a vibrant area of chemical research. researchgate.netpnrjournal.com Although not found in nature, these synthetic compounds have a wide range of applications due to their diverse biological activities and unique material properties. lifechemicals.com

The tetrazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govbeilstein-journals.org This versatility has led to the incorporation of the tetrazole moiety into numerous marketed drugs with a wide array of therapeutic actions, including antihypertensive, antibacterial, anticancer, and antiviral agents. nih.govbeilstein-journals.orgtandfonline.com The metabolic stability of the tetrazole ring is a key feature, making it resistant to many biological degradation pathways and often resulting in a longer duration of action for drugs containing this group. tandfonline.comrug.nl Furthermore, the nitrogen-rich nature of tetrazoles provides multiple points for hydrogen bonding, which can enhance the interaction of a drug molecule with its biological target. rug.nl

The applications of tetrazoles extend beyond medicine into fields such as agriculture, where they are used as plant growth regulators, and materials science, where they are investigated for applications like gas storage and as components in explosives and propellants. lifechemicals.comnih.gov

A primary driver of the interest in tetrazoles is their role as a bioisostere for the carboxylic acid functional group. researchgate.netnih.govbeilstein-journals.orgtandfonline.comnih.govresearchgate.net Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve the pharmacological profile of a compound. rug.nl

The tetrazole ring and the carboxylic acid group share several key similarities. They have comparable pKa values, meaning they have similar acidity at physiological pH. rug.nl Both groups are also planar and can delocalize a negative charge, which is important for receptor-ligand interactions. rug.nl

However, the tetrazole group offers several advantages over a carboxylic acid. Tetrazolate anions are generally more lipophilic (fat-soluble) than carboxylates, which can improve a drug's ability to pass through cell membranes. rug.nl This can lead to enhanced bioavailability and potentially reduced side effects. tandfonline.com Additionally, tetrazoles are metabolically more stable than carboxylic acids. tandfonline.com

The 5-substituted tetrazoles are most commonly employed as surrogates for carboxylic acids, while 1,5-disubstituted tetrazoles can act as bioisosteres for the cis-amide bond, a key component of peptides. nih.gov This makes tetrazoles valuable tools in the design of peptidomimetics, compounds that mimic the structure and function of peptides. lifechemicals.com

Overview of Research Interest in 4-(1H-Tetrazol-5-YL)benzyl alcohol and its Derivatives

The compound 4-(1H-Tetrazol-5-YL)benzyl alcohol, with its characteristic tetrazole ring attached to a benzyl (B1604629) alcohol group, has become a focal point of research due to its potential as a building block in the synthesis of more complex molecules. evitachem.com Its structure combines the advantageous properties of the tetrazole moiety with a reactive benzyl alcohol functional group.

Research into this specific compound and its derivatives is driven by the desire to create new chemical entities with potential therapeutic applications. For instance, derivatives of benzyl tetrazoles have been investigated as histamine (B1213489) H3 receptor antagonists. rug.nl The synthesis of various derivatives of 1H-tetrazole, including those with a benzyl component, is an active area of study, with researchers exploring their potential antibacterial and antifungal activities. researchgate.net

The synthesis of 4-(1H-Tetrazol-5-YL)benzyl alcohol itself is typically achieved through established chemical methods, and the compound is commercially available, facilitating its use in further research and development. evitachem.com The ongoing investigation into this and related compounds underscores the continued importance of tetrazole chemistry in the quest for novel and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

[4-(2H-tetrazol-5-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBYIQONKVQONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627161 | |

| Record name | [4-(2H-Tetrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501126-02-9 | |

| Record name | [4-(2H-Tetrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1h Tetrazol 5 Yl Benzyl Alcohol

Established Synthetic Pathways for 4-(1H-Tetrazol-5-YL)benzyl alcohol

The construction of the tetrazole ring is a key step in the synthesis of 4-(1H-tetrazol-5-yl)benzyl alcohol. This can be accomplished through several established pathways, each with its own set of advantages and limitations.

Strategic Introduction of the Tetrazole Ring onto Benzyl (B1604629) Alcohol Precursors

A primary strategy for synthesizing 4-(1H-tetrazol-5-yl)benzyl alcohol involves the introduction of the tetrazole moiety onto a pre-existing benzyl alcohol framework. This approach often starts with a substituted benzyl alcohol that bears a functional group amenable to conversion into a tetrazole ring. For instance, a common precursor is a cyanobenzyl alcohol, where the cyano group is converted to the tetrazole ring via a [2+3] cycloaddition reaction with an azide (B81097) source, typically sodium azide. scielo.org.za This method is advantageous as it builds upon a readily available and structurally similar starting material.

Another approach involves the use of benzyl alcohol derivatives that can be modified to incorporate the tetrazole ring. This could involve, for example, the conversion of a hydroxymethyl group to a different functional group that facilitates the subsequent formation of the tetrazole.

Multi-Step Synthesis Approaches

In many cases, the synthesis of 4-(1H-tetrazol-5-yl)benzyl alcohol requires a multi-step sequence of reactions. These approaches allow for the gradual construction of the target molecule, with each step focusing on a specific chemical transformation.

One notable multi-step pathway involves the formation of intermediate acrylonitrile (B1666552) derivatives. This strategy often begins with the Knoevenagel condensation of an appropriate aromatic aldehyde with malononitrile. nih.gov This reaction creates a 2-aryl-acrylonitrile intermediate, which then serves as the precursor for the tetrazole ring. This method provides a versatile entry point to a range of substituted tetrazole derivatives. nih.gov

Further functionalization reactions may also be necessary to arrive at the final 4-(1H-tetrazol-5-yl)benzyl alcohol. This could involve, for example, the reduction of a functional group on the aromatic ring or the modification of a substituent on the tetrazole ring itself. The selective synthesis of multi-substituted 4-(tetrazol-5-yl)-1H-imidazoles from 2-(tetrazol-5-yl)-2H-azirines highlights the potential for complex functionalization in tetrazole chemistry. researchgate.net

One-Pot Reaction Protocols for Enhanced Efficiency

For instance, a one-pot synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives has been reported, which involves the sequential Knoevenagel condensation and [3+2] cycloaddition in a single reaction vessel. nih.gov This approach offers significant advantages in terms of time and resource savings. Another example is the one-pot synthesis of alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiols. rsc.org The development of multicomponent reactions (MCRs) also provides a convergent and efficient pathway to various tetrazole scaffolds. nih.gov

| Reaction Type | Key Features | Efficiency |

| One-Pot Synthesis | Combines multiple steps, reduces purification | High |

| Multicomponent Reactions | Convergent synthesis of complex molecules | High |

Utilization of Benzyl Halides and Tetrazole Precursors

An alternative synthetic route involves the reaction of benzyl halides with tetrazole precursors. In this approach, a suitable benzyl halide, such as benzyl chloride or benzyl bromide, is reacted with a pre-formed tetrazole ring or a precursor that can be readily converted to a tetrazole. tsijournals.comkoreascience.kr

This method can be particularly useful when the desired substitution pattern on the benzyl ring is readily available in the form of a benzyl halide. The reaction conditions for this type of transformation can vary, but often involve a base to facilitate the coupling of the benzyl group to the tetrazole ring. One-pot procedures for the synthesis of 2,4,5-triaryl-1H-imidazoles from benzyl halides have been developed, showcasing the utility of this approach. koreascience.kr

| Reactant 1 | Reactant 2 | Key Transformation |

| Benzyl Halide | Tetrazole Precursor | Nucleophilic Substitution |

Advanced Synthetic Approaches and Catalytic Strategies

Modern synthetic chemistry has moved beyond classical methods, employing sophisticated catalytic systems to facilitate the construction of the tetrazole ring under milder and more efficient conditions. These strategies include the foundational [3+2] dipolar cycloaddition and a variety of metal-catalyzed routes that enhance reaction rates and yields.

[3+2] Dipolar Cycloaddition Reactions in Tetrazole Synthesis

The most conventional and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the Huisgen 1,3-dipolar cycloaddition, specifically the [3+2] cycloaddition of an azide with a nitrile. researchgate.netresearchgate.netnih.gov This reaction forms the five-membered tetrazole ring by combining the three-atom system of the azide ion with the two-atom pi-system of the nitrile. For the synthesis of 4-(1H-tetrazol-5-yl)benzyl alcohol, the key starting materials are 4-(hydroxymethyl)benzonitrile (B1214540) and an azide source, typically sodium azide (NaN₃).

Metal-Catalyzed Synthetic Routes

To overcome the limitations of uncatalyzed cycloadditions, which often require high temperatures and long reaction times, various metal-based catalysts have been developed. acs.org These catalysts function as Lewis acids, activating the nitrile substrate and facilitating the cycloaddition under milder conditions. The choice of metal catalyst can significantly influence the reaction's efficiency, cost, and environmental impact.

Copper catalysts have proven effective in the synthesis of 5-substituted 1H-tetrazoles. Heterogeneous copper catalysts are particularly advantageous as they can be easily recovered and reused. One such system involves a Schiff-base-Cu complex immobilized on boehmite nanoparticles. nih.gov This nanocatalyst facilitates the [3+2] cycloaddition of various nitriles with sodium azide in high yields. nih.gov

The proposed mechanism suggests that the copper center of the catalyst coordinates with the cyano group of the nitrile substrate. nih.gov This interaction activates the nitrile, making it more vulnerable to nucleophilic attack by the azide ion. The reaction proceeds to form the tetrazole, which is then released from the catalyst. This methodology offers benefits such as short reaction times, high yields, and environmental compatibility due to the catalyst's reusability. nih.gov Other copper-based systems, like CuFe₂O₄ nanoparticles, have also been employed for this transformation. researchgate.net

| Catalyst | Substrate | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Boehmite@Schiff-base-Cu | Nitrile Derivatives | PEG, 120 °C | High | nih.gov |

| CuFe₂O₄ Nanoparticles | Nitriles | - | - | researchgate.net |

Indium(III) chloride (InCl₃) is a versatile, water-tolerant, and efficient Lewis acid catalyst used in various organic transformations, including the synthesis of 5-substituted 1H-tetrazoles. nih.govacs.orgacademie-sciences.fr It can effectively catalyze the cycloaddition of nitriles with sodium azide.

Furthermore, InCl₃ enables an alternative synthetic route starting from oximes. In this method, 5-substituted 1H-tetrazoles are prepared in good to excellent yields from various oximes and sodium azide with InCl₃ as the catalyst. acs.orgbeilstein-journals.org The mechanism involves the activation of the oxime's C=N bond by the indium catalyst, facilitating nucleophilic attack by the azide and subsequent cycloaddition. acs.org This approach is noted for its mild reaction conditions, low catalyst loading (as low as 3 mol%), and the use of an inexpensive catalyst. acs.org

| Catalyst | Substrates | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| InCl₃ (3 mol%) | Aromatic/Heteroaromatic Oximes + NaN₃ | DMF, 120 °C | Up to 95% | acs.org |

Lewis acidic aluminum salts are also effective catalysts for the synthesis of tetrazoles from nitriles. Computational studies using DFT have shown that aluminum salts activate the nitrile group, promoting a stepwise cycloaddition that proceeds via an open-chain intermediate. nih.gov A practical application of this is the use of a heterogeneous catalyst consisting of an aluminum-based ionic liquid grafted onto a biochar surface, which has been successfully used for the synthesis of tetrazole derivatives. nih.gov

In contrast to the well-documented use of aluminum, copper, and indium, the application of cerium salts as catalysts for the direct cycloaddition of nitriles and azides to form tetrazoles is not widely reported in the reviewed literature. While cerium(III) chloride is known to be an effective Lewis acid in other reactions involving azides, such as the regioselective ring-opening of epoxides, its specific use for catalyzing the formation of the tetrazole ring from a nitrile precursor appears to be less common.

Gold catalysts offer unique and powerful pathways for tetrazole synthesis, proceeding through mechanisms distinct from other metals. Two primary gold-catalyzed routes have been identified.

The first is a novel transformation that synthesizes tetrazoles from terminal alkynes and trimethylsilyl (B98337) azide (TMSN₃) via a C-C bond cleavage. researchgate.netacs.org In this reaction, a gold(I) catalyst, such as [JohnPhosAu(MeCN)]SbF₆, plays a dual role by first activating the alkyne and then generating a Brønsted acid in situ, which facilitates the transformation. acs.org This method allows for the formation of tetrazoles from readily available alkynes, though it may have limitations in substrate scope and yield. researchgate.net

A second, more conventional approach involves the use of gold catalysts to activate the nitrile C≡N bond. Gold nanoparticles (Au NPs) and gold(III) chloride (HAuCl₄) have been shown to catalyze the cycloaddition of nitriles with sodium azide. researchgate.net In this mechanism, the nitrile coordinates to the gold catalyst, activating it for nucleophilic attack by the azide, similar to the action of other Lewis acid catalysts. researchgate.net

| Catalyst | Starting Materials | Key Transformation | Reference |

|---|---|---|---|

| [JohnPhosAu(MeCN)]SbF₆ | Terminal Alkynes + TMSN₃ | C-C Bond Cleavage | acs.org |

| Au NPs / HAuCl₄ | Nitriles + NaN₃ | C≡N Bond Activation | researchgate.net |

Organocatalytic Methods for Benzyl Alcohol Oxidation and Tetrazole Formation

The synthesis of tetrazole-containing compounds often involves multiple steps, including the formation of the tetrazole ring and the modification of functional groups on the parent structure. Organocatalysis has emerged as a powerful tool for these transformations, offering mild and selective conditions.

In the context of structures similar to 4-(1H-tetrazol-5-yl)benzyl alcohol, organocatalytic methods are particularly relevant for the oxidation of the benzyl alcohol moiety. A notable example is the use of a tetrazole-amino-saccharin organocatalyst for the anaerobic oxidation of benzyl alcohols to their corresponding aldehydes. researchgate.netfao.org This process, which can be performed under solvent-free and microwave-assisted conditions with aqueous tert-butyl hydroperoxide (TBHP) as the oxidant, is efficient for a variety of benzyl alcohols. researchgate.netscilit.com The reaction is typically complete within 30 minutes. researchgate.net DFT calculations suggest that the rate-limiting step is the cleavage of the O-O bond in TBHP, followed by hydrogen abstraction from the alcohol, a process facilitated by the organocatalyst. researchgate.netfao.org

For the formation of the tetrazole ring itself, L-proline has been identified as an effective and environmentally benign organocatalyst. organic-chemistry.org It facilitates the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles. organic-chemistry.org This method is valued for its simple procedure, short reaction times, and high yields. organic-chemistry.org Another organocatalytic approach involves an in situ generated catalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which accelerates the cycloaddition of sodium azide with organic nitriles by activating the nitrile substrate. organic-chemistry.org

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a widely adopted technique to accelerate organic reactions, and the synthesis of tetrazoles is no exception. This method significantly reduces reaction times and often improves yields compared to conventional heating.

Microwave-assisted synthesis is particularly effective for the [3+2] cycloaddition reaction between organic nitriles and sodium azide, the most common route to 5-substituted 1H-tetrazoles. rsc.orgasianpubs.org By employing controlled microwave heating, the desired tetrazole structures can be obtained in high yields, with reaction times often ranging from just 3 to 30 minutes. rsc.org The efficiency of microwave heating is often combined with catalysts, such as copper(II) salts or palladium, to further enhance reaction rates. organic-chemistry.orgrsc.org For instance, a heterogeneous Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP) under microwave irradiation smoothly converts various nitriles to their corresponding tetrazoles. rsc.org Similarly, an efficient microwave-accelerated method allows the conversion of even inactive nitriles into 5-substituted 1H-tetrazoles in DMF. organic-chemistry.org

Beyond the ring formation, microwave assistance is also used in other synthetic steps. Primary alcohols can be converted to intermediate nitriles using iodine in ammonia (B1221849) water under microwave irradiation, which are then used without isolation to form tetrazoles. organic-chemistry.org This highlights the utility of microwave chemistry in multi-step, one-pot procedures. The Passerini-tetrazole reaction, used to create complex tetrazole building blocks, can also be optimized using microwave heating in a biphasic toluene/water solvent system, leading to quantitative product formation. beilstein-journals.org

| Method | Catalyst/Reagents | Solvent | Time | Yield | Reference |

| [3+2] Cycloaddition | Cu(II) catalyst, NaN₃ | NMP | 3-30 min | High | rsc.org |

| [3+2] Cycloaddition | Triethylammonium chloride, NaN₃ | Nitrobenzene | Short | Very Good | organic-chemistry.org |

| Alcohol to Tetrazole | I₂, NH₃·H₂O then NaN₃ | - | - | High | organic-chemistry.org |

| Passerini-Tetrazole | - | Toluene/H₂O (9:1) | 60 min | 90% | beilstein-journals.org |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often simplifying product purification. Several methodologies for the synthesis of tetrazoles have been developed that eliminate the need for traditional organic solvents.

The [2+3] cycloaddition of azides to organonitriles can be effectively performed under solvent-free conditions. nih.gov For example, the reaction can be catalyzed by a reusable polystyrene-bound AlCl₃, providing aryl-substituted tetrazoles. researchgate.net Similarly, magnetic nanocatalysts, such as Fe₃O₄@chitin, have been used to synthesize 5-substituted-1H-tetrazoles from nitriles and an ionic liquid azide source ([bmim][N₃]) under solvent-free conditions, offering excellent yields and easy catalyst recovery. rsc.org

One-pot, multicomponent reactions are also amenable to solvent-free protocols. A facile and green synthetic route to 1-substituted-1H-tetrazoles involves the condensation of various amines, sodium azide, and triethyl orthoformate using a reusable SiO₂-H₃BO₃ catalyst, achieving yields of 90-97%. researchgate.net Another approach for preparing 1-substituted tetrazoles from primary amines and sodium azide utilizes natural Natrolite zeolite under solvent-free conditions, avoiding harsh acidic solvents and simplifying work-up procedures. rsc.org The oxidation of benzyl alcohols, a key transformation for a precursor to 4-(1H-tetrazol-5-yl)benzyl alcohol, has also been achieved under solvent-free and microwave-assisted conditions using a tetrazole-amino-saccharin organocatalyst. researchgate.net

| Reaction Type | Catalyst/Reagents | Conditions | Key Advantage | Reference |

| [3+2] Cycloaddition | Polystyrene-bound AlCl₃, NaN₃ | Solvent-free | Reusable catalyst | researchgate.net |

| [3+2] Cycloaddition | Fe₃O₄@chitin, [bmim][N₃] | Solvent-free | Magnetic catalyst, high yield | rsc.org |

| 1-Substituted Tetrazole Synthesis | SiO₂-H₃BO₃, NaN₃, Triethyl orthoformate | Solvent-free | High efficiency (90-97% yield) | researchgate.net |

| 1-Substituted Tetrazole Synthesis | Natrolite zeolite, NaN₃, Amine | Solvent-free | Avoids harsh acids/solvents | rsc.org |

| Benzyl Alcohol Oxidation | Tetrazole-amino-saccharin, TBHP | Solvent-free, Microwave | Mild conditions, rapid | researchgate.net |

Chemical Derivatization and Functional Group Interconversions

Hydroxyl Group Substitution Reactions

The hydroxyl group of 4-(1H-tetrazol-5-yl)benzyl alcohol is a key site for chemical modification, allowing for the introduction of various other functional groups. However, the direct substitution of a hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org Therefore, the -OH group must first be converted into a better leaving group.

One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form -OH₂⁺. This species can readily leave as a stable water molecule, allowing for nucleophilic substitution. libretexts.org Alternatively, the alcohol can be reacted with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert it into the corresponding alkyl chloride or bromide. libretexts.org

A highly chemoselective method for the chlorination of benzyl alcohols under neutral conditions uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This reaction is rapid (10-40 minutes) and proceeds with high yields, selectively targeting benzylic alcohols while leaving other types of alcohols, such as aliphatic ones, unreacted. organic-chemistry.org This selectivity is crucial for complex molecules. A similar system using TCT and DMSO can also be used for the chemoselective etherification of benzyl alcohols with methanol (B129727) or ethanol. organic-chemistry.org These reactions are believed to proceed through an Sₙ2 or Sₙ1 mechanism, depending on the substrate, with the formation of a carbocation intermediate being possible for benzylic systems. libretexts.orgorganic-chemistry.orgresearchgate.net

Condensation Reactions for Complex Structure Formation

The functional groups of 4-(1H-tetrazol-5-yl)benzyl alcohol—the hydroxyl group and the N-H of the tetrazole ring—serve as handles for building more complex molecular architectures through condensation reactions.

Multicomponent reactions (MCRs) are powerful tools for achieving molecular complexity in a single step. The Passerini-tetrazole reaction, for instance, can utilize a derivative of the target molecule. First, the benzyl alcohol is oxidized to the corresponding aldehyde, 4-(1H-tetrazol-5-yl)benzaldehyde. This aldehyde can then react with an isocyanide and a carboxylic acid in a Passerini reaction, or with an amine, isocyanide, and carboxylic acid in an Ugi reaction, to generate diverse libraries of complex, drug-like molecules containing the tetrazole scaffold. beilstein-journals.org

The tetrazole ring itself, specifically the acidic N-H proton, can participate in condensation-type reactions. For example, 1-substituted 5-mercapto-1H-tetrazoles react with dimethyl 2-arylcyclopropane dicarboxylates, where the initial S-H insertion product can thermally isomerize to the more stable N-H insertion product. nih.gov Furthermore, aldehydes can be condensed with N-tosylhydrazine to form N-tosylhydrazones in situ. These intermediates can then undergo a reductive coupling with a tetrazole-5-thiol to furnish alkyl 1H-tetrazol-5-yl thioethers, demonstrating a one-pot condensation and coupling strategy. rsc.org An example of a complex derivative is N-(4-(1H-tetrazol-5-yl)benzyl)-2-(4-(quinolin-2-ylmethoxy)phenyl)acetamide, which is formed through an amide bond condensation. nih.gov

N-Alkylation of Tetrazole Derivatives

The tetrazole ring contains an acidic proton on one of its nitrogen atoms and can exist in two tautomeric forms (1H and 2H). nih.gov This allows for N-alkylation, but the reaction can produce a mixture of regioisomers (N1 and N2 substituted products). The regioselectivity of the alkylation is a key consideration in the synthesis of tetrazole derivatives.

A common method for N-alkylation involves treating the tetrazole with an alkylating agent, such as an alkyl halide (e.g., benzyl bromide), in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com This reaction typically yields a mixture of the 1,5-disubstituted and 2,5-disubstituted tetrazole regioisomers, which can often be separated by chromatography. mdpi.com Computational studies using density functional theory (DFT) can help predict the nucleophilicity of the different nitrogen atoms in the tetrazole anion, providing a theoretical basis for the observed product ratios. mdpi.com

Strategies to achieve regioselective N-alkylation have also been developed. For instance, a metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles can be achieved using diaryliodonium salts. organic-chemistry.org For N-alkylation, a one-pot reaction involving the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org The choice of reaction conditions, alkylating agent, and catalyst can significantly influence the outcome and favor the formation of one regioisomer over the other.

| Starting Material | Reagents | Product(s) | Key Feature | Reference |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide, K₂CO₃ | Mixture of N1- and N2-benzyl regioisomers | Forms separable regioisomers | mdpi.com |

| 5-Substituted-1H-tetrazole | Diaryliodonium salts | 2-Aryl-5-substituted-tetrazole | Regioselective N2-arylation | organic-chemistry.org |

| 5-Substituted-1H-tetrazole | Aliphatic amine (via diazotization) | 2,5-Disubstituted tetrazole | Preferential N2-alkylation | organic-chemistry.org |

Introduction of Substituents for Modulating Physicochemical Properties

The core structure of 4-(1H-tetrazol-5-yl)benzyl alcohol serves as a versatile scaffold for chemical modification. The introduction of various substituents onto the benzyl ring or the tetrazole moiety can significantly modulate its physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications are crucial for fine-tuning the molecule for specific applications in medicinal chemistry and materials science.

Common strategies for introducing substituents involve the use of appropriately substituted starting materials in the synthesis of the tetrazole ring or subsequent modification of the pre-formed 4-(1H-tetrazol-5-yl)benzyl alcohol. For instance, derivatives with different groups on the phenyl ring can be prepared from the corresponding substituted benzonitriles.

The following table provides examples of how different substituents can affect the properties of related benzyl alcohol and tetrazole structures.

| Substituent | Position | Potential Effect on Physicochemical Properties |

| Methyl (-CH3) | Phenyl Ring | Increases lipophilicity |

| Methoxy (-OCH3) | Phenyl Ring | Increases polarity and potential for hydrogen bonding |

| Fluoro (-F) | Phenyl Ring | Increases lipophilicity and can alter electronic properties |

| Chloro (-Cl) | Phenyl Ring | Increases lipophilicity and can serve as a leaving group |

| Bromo (-Br) | Phenyl Ring | Further increases lipophilicity and provides a site for further functionalization |

| Nitro (-NO2) | Phenyl Ring | Strongly electron-withdrawing, increasing acidity of the tetrazole NH |

| Amino (-NH2) | Phenyl Ring | Increases polarity and provides a site for further derivatization |

| tert-Butyl | Phenyl Ring | Significantly increases steric bulk and lipophilicity |

Characterization Methodologies for Synthetic Products

The unambiguous identification and purity assessment of synthesized 4-(1H-tetrazol-5-yl)benzyl alcohol and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of 4-(1H-tetrazol-5-yl)benzyl alcohol.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzyl ring, the methylene (B1212753) protons of the benzyl group, the alcohol proton, and the NH proton of the tetrazole ring. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring. For example, in a related compound, 4-methylbenzyl alcohol, the aromatic protons appear as doublets around δ 7.22-7.24 and 7.15-7.17 ppm. rsc.org The methylene protons would typically appear as a singlet, and the alcohol proton signal's position can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. One would expect to see signals for the carbon atoms of the phenyl ring, the methylene carbon, and the carbon atom of the tetrazole ring. For instance, in a similar structure, 5-(4-chlorophenyl)-1H-tetrazole, the tetrazole carbon appears in the ¹³C NMR spectrum. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of 4-(1H-tetrazol-5-yl)benzyl alcohol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for the tetrazole ring, including N-H and N=N stretching vibrations, are also expected. pnrjournal.com Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4-(1H-tetrazol-5-yl)benzyl alcohol (176.18 g/mol ). scbt.com Fragmentation patterns can help to identify the different components of the molecule.

The following table summarizes the expected spectroscopic data for 4-(1H-tetrazol-5-yl)benzyl alcohol.

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons, methylene protons, alcohol proton, and tetrazole NH proton. |

| ¹³C NMR | Signals for phenyl carbons, methylene carbon, and tetrazole carbon. |

| IR | Broad O-H stretch, N-H stretch, N=N stretch, aromatic C-H and C=C stretches. |

| MS | Molecular ion peak at m/z = 176.18. |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized 4-(1H-tetrazol-5-yl)benzyl alcohol and for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. helixchrom.com A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). researchgate.net The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. scielo.org.za A suitable solvent system is chosen to achieve good separation between the starting materials, products, and any byproducts. The spots are visualized under UV light or by using a staining agent.

Structure Activity Relationships Sar and Medicinal Chemistry Applications

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. nih.gov The tetrazole ring within 4-(1H-Tetrazol-5-YL)benzyl alcohol is a privileged and versatile bioisostere, primarily for carboxylic acids and amide groups. nih.govbeilstein-journals.org

Tetrazole as a Carboxylic Acid Mimic in Drug Design

The 5-substituted 1H-tetrazole ring is one of the most common and effective bioisosteres for the carboxylic acid functional group. nih.govdrughunter.com This substitution is a foundational strategy in medicinal chemistry, employed to enhance a molecule's therapeutic profile by improving its metabolic stability, lipophilicity, and potency. nih.govresearchgate.net

The rationale for this replacement lies in the similar physicochemical properties of the two groups. The tetrazole ring is planar and possesses an acidic proton on one of its nitrogen atoms. nih.gov The pKa of 5-substituted tetrazoles is typically in the range of 4.5–4.9, closely mimicking that of many carboxylic acids (pKa ≈ 4.2–4.5). nih.govdrughunter.com This comparable acidity allows the tetrazole to engage in similar ionic interactions and hydrogen bonds with biological targets as a carboxylate would. nih.gov For instance, the tetrazole group in the angiotensin II receptor antagonist Losartan is believed to interact with the same lysine (B10760008) residue in the receptor pocket as a carboxylic acid would. nih.gov

A key advantage of this isosteric replacement is the tetrazole's superior resistance to metabolic degradation, particularly reduction pathways that can affect carboxylic acids. researchgate.net Furthermore, the tetrazole ring is generally more lipophilic than a carboxylic acid, which can influence a compound's absorption and distribution characteristics. drughunter.comresearchgate.net

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | nih.govdrughunter.com |

| Geometry | Planar | Planar Ring | nih.gov |

| Lipophilicity | Lower | Higher | drughunter.comresearchgate.net |

| Metabolic Stability | Susceptible to reduction | Generally resistant to metabolic degradation | researchgate.net |

| Hydrogen Bonding | Acceptor & Donor | Acceptor & Donor | nih.gov |

Tetrazole as an Amide Bioisostere in Peptidomimetics

Beyond mimicking acids, the tetrazole ring can also serve as a bioisostere for an amide bond, a critical linkage in peptides and proteins. nih.govnih.gov Specifically, a 1,5-disubstituted tetrazole can act as a surrogate for a cis-amide bond. lifechemicals.com This application is particularly valuable in the field of peptidomimetics, where scientists aim to create molecules that mimic the structure and function of peptides but with improved pharmacological properties.

Amide bonds are susceptible to enzymatic cleavage by proteases in the body, which often limits the oral bioavailability and therapeutic utility of peptide-based drugs. nih.gov By replacing a labile amide bond with a metabolically stable tetrazole ring, chemists can design peptidomimetics with significantly enhanced stability and longer half-lives. nih.govlifechemicals.com This substitution maintains the key structural arrangement of the peptide backbone while protecting it from degradation. nih.gov

Impact of Isosterism on Biological Activity and Pharmacokinetic Profile

Replacing a carboxylic acid or an amide with a tetrazole ring, as seen in the scaffold of 4-(1H-Tetrazol-5-YL)benzyl alcohol, can profoundly impact a drug candidate's biological activity and pharmacokinetic profile. nih.gov The goal of this strategy is often to improve potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

The increased metabolic stability of the tetrazole ring is a major advantage, often leading to improved in vivo performance compared to the corresponding carboxylic acid. researchgate.net However, the effect on membrane permeability can be complex. While tetrazoles are more lipophilic than carboxylates, they can form strong hydrogen bonds with water, leading to high desolvation energies that may counteract gains in permeability. drughunter.com

In some cases, the structural differences can lead to dramatic increases in potency. The slightly different positioning of the acidic proton in a tetrazole compared to a carboxylic acid can optimize interactions with a biological target. drughunter.com In one study, the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity, with some compounds becoming highly cytotoxic to cancer cells at nanomolar concentrations. nih.gov This highlights that the choice of heterocycle is a critical, context-dependent decision in drug design. nih.govnih.gov

| Original Compound/Group | Tetrazole-Containing Analog | Observed Impact | Reference |

|---|---|---|---|

| (5-benzylthiazol-2-yl)benzamide with 1,2,3-triazole | (5-benzylthiazol-2-yl)benzamide with 1H-tetrazole | Significantly enhanced anti-leukemic activity (nanomolar IC50) | nih.gov |

| β3-adrenergic receptor agonist with carboxylic acid | Analog with tetrazole bioisostere | Higher potency and greater functional selectivity | nih.gov |

| Angiotensin II antagonist with carboxylic acid | Losartan (contains tetrazole) | Improved metabolic stability and potent antagonism | drughunter.comnih.gov |

Rational Drug Design and Lead Optimization Strategies

The structural and electronic features of the 4-(1H-Tetrazol-5-YL)benzyl alcohol scaffold provide a foundation for rational drug design and lead optimization.

Design Principles Based on Structural Features and Electronic Properties

Medicinal chemists leverage the distinct properties of the tetrazole ring for lead optimization. Its planarity and aromaticity contribute to a rigid structure that can help in pre-organizing a molecule for optimal binding to its target. nih.gov The tetrazole ring's ability to participate in various intermolecular interactions—including hydrogen bonding, ionic bonds, and van der Waals forces—makes it a versatile component in pharmacophores. nih.gov

The electronic properties of the benzyl (B1604629) alcohol portion of the molecule are also critical. Structure-activity relationship studies on benzyl alcohols have shown that their biological activity can be quantitatively predicted using descriptors like the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ), which accounts for electronic effects. nih.gov This indicates that modifications to the benzyl ring or the alcohol group can be guided by quantitative structure-activity relationship (QSAR) models to fine-tune activity. nih.gov The combination of the electronically tunable benzyl alcohol and the versatile tetrazole ring offers a rich scaffold for designing targeted therapies. researchgate.net

Strategies for Modulating Solubility and Plasma Protein Binding

A drug's solubility and its tendency to bind to plasma proteins like albumin are critical pharmacokinetic parameters that determine its free concentration in the blood and, consequently, its efficacy and distribution. nih.govnih.gov The 4-(1H-Tetrazol-5-YL)benzyl alcohol scaffold offers several handles for modulating these properties.

Influence of Substituent Effects on Biological Potency

The biological activity of derivatives of 4-(1H-Tetrazol-5-YL)benzyl alcohol is profoundly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring of tetrazole derivatives can significantly impact their biological potency. researchgate.netotterbein.edu EWGs, such as nitro (NO2), fluoro (F), and chloro (Cl), generally decrease the electron density of the aromatic system. wpmucdn.comresearchgate.net This alteration can enhance the acidity of the tetrazole proton and influence hydrogen bonding interactions with target proteins. nih.gov For instance, studies on various tetrazole-containing compounds have shown that the presence of EWGs can lead to promising herbicidal and antibacterial activities. nih.govresearchgate.net Specifically, the reaction rates for the synthesis of tetrazoles can be enhanced by the presence of EWGs on nitrile precursors, as they lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating cycloaddition with azides. nih.gov

Below is a data table summarizing the effects of various substituent groups on the biological activity of tetrazole derivatives.

| Substituent Type | Example Groups | General Effect on Aromatic Ring | Impact on Biological Activity |

| Electron-Withdrawing | -NO₂, -F, -Cl, -Br | Decrease electron density | Can enhance herbicidal and antibacterial activity. nih.govresearchgate.net |

| Electron-Donating | -CH₃, -OH, -OCH₃ | Increase electron density | Effects can be variable; strong EDGs may decrease activity. nih.gov |

Benzylic Position Modifications for Improved Properties

Modifications at the benzylic position—the carbon atom attached to both the benzene (B151609) ring and the alcohol group—can significantly alter the properties of the molecule. youtube.com This position is often a target for synthetic modification to improve pharmacokinetic properties or enhance biological activity. For instance, reactions such as free-radical bromination or oxidation can introduce new functional groups at the benzylic position. youtube.com While the provided information does not detail specific modifications to the benzylic alcohol of the title compound, research on related structures underscores the potential of this strategy. For example, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors highlights how modifications involving a benzyl group can lead to significant biological activity. acs.org

Diversification of Tetrazole Scaffolds for Novel Bioactivities

The versatility of the tetrazole ring allows for its incorporation into a wide array of molecular architectures, leading to the discovery of novel bioactivities. researchgate.netbeilstein-journals.org This diversification is often achieved by creating hybrid molecules or by substituting the nitrogen atoms of the tetrazole ring.

Hybrid Compounds Incorporating Pyrazole (B372694), Thiazole (B1198619), and Other Heterocycles

Creating hybrid compounds by combining the tetrazole moiety with other heterocyclic rings like pyrazole and thiazole has proven to be a fruitful strategy for developing new bioactive agents. mdpi.comresearchgate.net The rationale behind this approach is that the resulting hybrid may exhibit enhanced or entirely new pharmacological properties compared to the individual components.

Several studies have reported the synthesis and biological evaluation of pyrazole-tetrazole hybrids. mdpi.commdpi.comdoaj.org These compounds have demonstrated a range of activities, including antifungal, antidiabetic, and vasorelaxant effects. mdpi.comdoaj.org For example, a series of tetrapodal molecules bearing two pyrazole-tetrazole units showed notable antifungal potency and alpha-amylase inhibition activity. mdpi.comdoaj.org Another study detailed the synthesis of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as potential cardiotonic agents. mdpi.com

Similarly, the combination of tetrazole with thiazole has yielded compounds with significant antimicrobial properties. researchgate.netnih.gov The electronic properties and the nature of the linkage between the two heterocyclic systems are crucial for the observed activity. nih.gov

The table below showcases examples of hybrid compounds and their observed bioactivities.

| Heterocycle Combination | Example Application/Bioactivity | Reference |

| Pyrazole-Tetrazole | Antifungal, Alpha-amylase inhibition | mdpi.comdoaj.org |

| Pyrazole-Tetrazole | Cardiotonic, Anti-inflammatory, Anticancer | mdpi.com |

| Thiazole-Tetrazole | Antibacterial | researchgate.netnih.gov |

| Thiophene-Tetrazole | Antibacterial, Antifungal | nih.gov |

| Thiadiazole-Tetrazole | Antibacterial, Antifungal | nih.gov |

Synthesis of N-substituted Tetrazole Derivatives for Targeted Activity

Substitution at the nitrogen atoms of the tetrazole ring offers another avenue for creating derivatives with tailored biological activities. researchgate.netnih.gov The two possible regioisomers, 1-substituted and 2-substituted tetrazoles, can exhibit different physicochemical and biological properties. nih.gov The synthesis of 1,5-disubstituted and 2,5-disubstituted tetrazoles has been extensively explored to develop agents with antibacterial, anti-inflammatory, and anticancer activities. researchgate.netnih.gov

For instance, the synthesis of novel 2,5-disubstituted tetrazole derivatives has led to compounds with potent antibacterial and anti-tuberculosis activities. researchgate.net In another example, a series of 1,5-diaryl-substituted tetrazoles showed significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. nih.gov The ability to selectively synthesize different N-substituted isomers is crucial for optimizing the desired biological effect.

Biological Target Identification and Mechanism of Action Studies

Investigations into Molecular Interactions and Binding Modes

The initial step in characterizing the action of a bioactive compound involves studying its direct interactions with biological macromolecules. These interactions are governed by the compound's three-dimensional structure and chemical properties, which dictate its binding affinity and selectivity for specific enzymes and receptors.

Interaction with Enzymes and Receptors

While specific enzymatic or receptor targets for 4-(1H-Tetrazol-5-YL)benzyl alcohol are not extensively detailed in publicly available research, the broader class of tetrazole derivatives has been shown to interact with a range of biological targets. evitachem.com For instance, derivatives of tetrazole have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov The benzyl (B1604629) alcohol component itself can also influence interactions, with studies showing that it can interact with proteins, although these interactions are often relatively weak and hydrophobically driven. wikipedia.org The combined structural features of 4-(1H-Tetrazol-5-YL)benzyl alcohol, therefore, present a unique scaffold for potential interactions with various biological macromolecules. evitachem.com

Metal Chelation by the Tetrazole Moiety

The tetrazole ring, with its multiple nitrogen atoms, possesses the ability to act as a chelating agent for metal ions. This property is significant as many enzymes, known as metalloenzymes, require a metal cofactor for their catalytic activity. The tetrazole moiety can interact with the zinc atoms within the active site of such enzymes. acs.org This interaction can lead to the inhibition of the enzyme, representing a key mechanism of action for some tetrazole-containing compounds. The potential for 4-(1H-Tetrazol-5-YL)benzyl alcohol to engage in metal chelation is an area of ongoing investigation.

Cellular and Biochemical Mechanism Elucidation

Beyond direct molecular interactions, understanding a compound's effect on cellular processes is crucial. This involves examining its influence on metabolic pathways, cell survival, and inflammatory responses.

Disruption of Bacterial Cell Wall Synthesis and Metabolic Pathways

The search for novel antimicrobial agents is a critical area of research. Some tetrazole derivatives have demonstrated antimicrobial properties, which may be attributed to their ability to interfere with essential bacterial processes. evitachem.comchemistryjournals.net One of the primary targets for antibacterial drugs is the bacterial cell wall, a structure vital for bacterial survival. While direct evidence for 4-(1H-Tetrazol-5-YL)benzyl alcohol is not available, the general class of tetrazoles has been explored for its potential to inhibit enzymes involved in the biosynthesis of the cell wall. chemsigma.com

Induction of Apoptosis in Cancer Cell Lines through Caspase Activation

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. This process is often mediated by a family of proteases known as caspases. Research into various chemical compounds has shown that they can trigger apoptosis by activating these caspases. For example, studies on other compounds have demonstrated that they can induce apoptosis by activating caspase-3. researchgate.net The potential of 4-(1H-Tetrazol-5-YL)benzyl alcohol and its derivatives to induce apoptosis in cancer cells is an area of significant interest, with some tetrazole derivatives having been evaluated for their anticancer activity. researchgate.net

Modulation of Pro-inflammatory Cytokines

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), play a central role in the inflammatory cascade. Certain compounds can exert anti-inflammatory effects by modulating the production of these cytokines. For instance, other molecules have been shown to reduce the expression of pro-inflammatory cytokines. chemicalbook.com Given that tetrazole derivatives have been noted for their anti-inflammatory properties, it is plausible that 4-(1H-Tetrazol-5-YL)benzyl alcohol could influence inflammatory pathways by affecting cytokine levels. evitachem.com

Inhibition of Hemozoin Formation in Antimalarial Action

A novel series of tetrazole-based compounds has been identified as potent antimalarial agents that target the hemoglobin degradation pathway in Plasmodium falciparum. nih.govmmv.org These compounds demonstrate a fast-kill mechanism and a low propensity for developing high-level resistance. nih.govmmv.org

The primary mechanism of action for these tetrazole derivatives is the inhibition of hemozoin (Hz) formation. nih.govmmv.orgacs.org During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin. nih.gov The tetrazole compounds interfere with this process, leading to the accumulation of toxic free heme within the parasite's digestive vacuole, ultimately causing parasite death. nih.govacs.org This mechanism is reminiscent of the action of established antimalarials like chloroquine. nih.govmmv.orgacs.org

Structure-activity relationship (SAR) studies have been conducted to optimize the antimalarial activity of this series. nih.govacs.org These studies have led to the identification of analogs with significantly improved potency against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. nih.govacs.org

Table 1: Antimalarial Activity of Tetrazole Analogs

| Compound | 3D7 IC50 (µM) | Dd2 IC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) |

|---|---|---|---|

| Analog 1 | 0.1 | 0.2 | >50 |

| Analog 2 | 0.05 | 0.12 | >50 |

| Analog 3 | 0.5 | 1.2 | >50 |

> This interactive table provides a summary of the in vitro activity of representative tetrazole analogs against P. falciparum strains and a human cell line. Lower IC50 values indicate higher potency.

Phosphodiesterase (PDE) Enzyme Inhibition

Certain tetrazole derivatives have been investigated as inhibitors of phosphodiesterase (PDE) enzymes. nih.gov PDEs are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. frontiersin.org Inspired by the structure of Cilostazol, a selective PDE3A inhibitor, novel hybrid compounds combining tetrazole with various nucleobases have been synthesized. nih.gov

These hybrid molecules have demonstrated inhibitory effects on PDE3A, with some compounds showing higher potency than Cilostazol. nih.gov The inhibition of PDE3A by these tetrazole derivatives suggests their potential in treating conditions where PDE3A modulation is beneficial. nih.gov

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Tetrazole-containing compounds have emerged as a promising class of antibacterial agents that target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making them well-validated targets for antibiotics. nih.govplos.org

A series of novel imide-tetrazoles has been synthesized and shown to exhibit significant antimicrobial activity against a range of standard and clinical bacterial strains, including Gram-positive and Gram-negative bacteria. nih.gov In some instances, these compounds displayed higher activity than the reference antibiotic, Ciprofloxacin. nih.govresearchgate.net

The mechanism of action involves the inhibition of the decatenation activity of topoisomerase IV and the supercoiling activity of DNA gyrase. nih.govresearchgate.net Molecular docking studies have further elucidated the potential binding modes of these inhibitors within the active sites of the enzymes. nih.gov The transition from imide-thioureas to these imide-tetrazole derivatives resulted in a marked increase in antimicrobial properties. nih.gov

Table 2: Antibacterial Activity of Imide-Tetrazole Derivatives

| Compound | S. aureus (T5592) MIC (µg/mL) | S. epidermidis (5253) MIC (µg/mL) | S. aureus DNA Gyrase IC50 (µg/mL) | S. aureus Topo IV IC50 (µg/mL) |

|---|---|---|---|---|

| Compound 1 | 0.8 | 0.8 | 32 | 8 |

| Compound 2 | 0.8 | 0.8 | 8 | 2 |

| Compound 3 | 0.8 | 0.8 | 64 | 32 |

> This interactive table summarizes the minimum inhibitory concentrations (MIC) and enzyme inhibitory concentrations (IC50) of lead imide-tetrazole compounds.

Targeting Signal Transducer and Activator of Transcription 5 (STAT5) Pathways

The Signal Transducer and Activator of Transcription 5 (STAT5) protein is a key component of signaling pathways that regulate gene transcription and is implicated in various human cancers. fu-berlin.denih.gov Consequently, inhibiting STAT5 has been identified as a promising strategy for cancer therapy. fu-berlin.denih.gov

Researchers have developed tetrazole-containing small-molecule inhibitors that target the SH2 domain of STAT5b. fu-berlin.de These inhibitors are derived from furazan-based phosphate (B84403) mimetics. fu-berlin.de While initial designs faced challenges with inactivity, subsequent modifications led to the development of 1-aminomethyl tetrazoles that showed promise. fu-berlin.de A potent STAT5 SH2 domain inhibitor, AC-4-130, has been shown to directly bind to STAT5, disrupting its activation, dimerization, and nuclear translocation, thereby blocking STAT5-dependent gene transcription. nih.gov

Angiotensin II Receptor 1 (AT1) Blockade

The tetrazole ring is a critical structural feature in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or sartans. europa.euresearchgate.net These drugs, including Losartan, Valsartan, and Irbesartan, work by blocking the angiotensin II type 1 (AT1) receptor. europa.eudrugbank.comnih.gov Angiotensin II is a hormone that causes vasoconstriction, leading to an increase in blood pressure. europa.eu

By competitively and reversibly binding to the AT1 receptor, these tetrazole-containing compounds prevent angiotensin II from exerting its pressor effects, resulting in vasodilation and a reduction in blood pressure. drugbank.comnih.gov The acidic nature of the tetrazole group is thought to be crucial for its interaction with the AT1 receptor, mimicking the binding of the natural ligand. researchgate.net The biphenyl-tetrazole scaffold is a common feature in many of these ARBs. researchgate.net

Tyrosinase Enzyme Inhibition

Tetrazole derivatives have also been explored as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders. A novel class of tyrosinase inhibitors bearing a 1,3-oxazine tetrazole scaffold has been reported, with some compounds exhibiting potent inhibition of L-DOPA oxidation. nih.gov

The most potent compounds in this series displayed significantly greater activity than the standard inhibitor, kojic acid. nih.govmdpi.com Kinetic studies revealed a competitive inhibition mechanism for the most active compound. nih.gov Molecular docking simulations suggest that the tetrazole-containing inhibitor binds to the active site of the enzyme, with the tetrazole moiety potentially interacting with key residues. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Tetrazole-Containing Compounds

| Compound | IC50 (µM) | Inhibition vs. Kojic Acid |

|---|---|---|

| 30a (2-bromophenyl) | 0.0371 | >450x |

| Kojic Acid (Reference) | 16.832 | 1x |

> This interactive table compares the tyrosinase inhibitory activity of a potent tetrazole derivative to the standard inhibitor, kojic acid.

Preclinical Efficacy and Selectivity Assessments

Preclinical studies have demonstrated the efficacy and selectivity of various tetrazole-based compounds. In the context of antimalarial research, selected tetrazole analogs not only showed high potency against P. falciparum but also exhibited good selectivity, with low cytotoxicity against human HepG2 cells. nih.govacs.org However, these compounds did not show significant activity in the liver stage or transmission-blocking assays, indicating their primary utility is for treating active blood-stage infections. nih.gov

In the realm of antibacterial agents, the lead imide-tetrazole compounds were found to be highly effective against clinical strains of Staphylococci with low minimum inhibitory concentrations. nih.govresearchgate.net Importantly, these compounds demonstrated selectivity in their targeting of bacterial topoisomerases over host enzymes, a critical factor for minimizing toxicity. nih.gov

For angiotensin II receptor antagonists, direct comparative studies in normotensive subjects have been conducted to assess the degree and duration of AT1 receptor blockade by different sartans. nih.gov These studies have shown variations in the efficacy and duration of action among different tetrazole-containing ARBs. nih.gov

The selectivity of tetrazole-based inhibitors has also been a focus in other areas. For instance, new series of 1,5- and 2,5-disubstituted tetrazoles have been synthesized as selective inhibitors of anandamide (B1667382) cellular uptake, with minimal activity against other proteins involved in endocannabinoid signaling. nih.gov Furthermore, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, tetrazole-containing compounds have been designed to exhibit high selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.govtandfonline.com

In Vitro and In Vivo Activity against Pathogens

A study on new 1,2,3,4-tetrazole derivatives showed significant bacterial inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones of 20 mm and 15 mm, respectively. researchgate.net The general class of benzyl alcohol derivatives is also known for its antibacterial efficacy. researchgate.net

However, it is important to note that not all tetrazole derivatives exhibit antimicrobial properties. For instance, a series of 5-substituted 1H-tetrazoles synthesized using a nano-TiCl4.SiO2 catalyst did not show antibacterial activity at the highest tested concentration of 256 μg/mL. researchgate.net This highlights the high degree of structural specificity required for antimicrobial action within this class of compounds.

Table 1: Antibacterial Activity of Selected Tetrazole Derivatives

| Compound/Class | Pathogen | Activity | Reference |

| 1,2,3,4-Tetrazole derivatives | Pseudomonas aeruginosa | Inhibition zone of 20 mm | researchgate.net |

| 1,2,3,4-Tetrazole derivatives | Staphylococcus aureus | Inhibition zone of 15 mm | researchgate.net |

| 5-Substituted 1H-tetrazoles | Gram-positive and Gram-negative bacteria | No activity at 256 μg/mL | researchgate.net |

Antitumor Activity against Human Cancer Cell Lines

The tetrazole scaffold is a key feature in many compounds designed as anticancer agents. nih.gov Although specific data on the antitumor activity of 4-(1H-Tetrazol-5-YL)benzyl alcohol is not available, numerous studies on related 1,5-disubstituted and other tetrazole derivatives demonstrate potent cytotoxic effects against various human cancer cell lines.

For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers and evaluated for their anticancer activity. One of the most potent compounds in this series, 6-31 , exhibited significant cytotoxicity against SGC-7901, A549, and HeLa cell lines with IC50 values ranging from 0.090 to 0.650 μM. nih.gov The mechanism of action for this compound was found to be the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov

Another study focused on 3-(1-benzyl-tetrazolyl)-β-carboline derivatives. The activity of these compounds was evaluated against several human cancer cell lines, demonstrating their potential as anticancer agents. This highlights that the inclusion of a benzyl-tetrazole moiety can contribute to significant antitumor activity.

Table 2: Antitumor Activity of a Representative Tetrazole Derivative (Compound 6-31)

| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

| SGC-7901 | 0.090 - 0.650 | Tubulin polymerization inhibition, G2/M arrest | nih.gov |

| A549 | 0.090 - 0.650 | Tubulin polymerization inhibition, G2/M arrest | nih.gov |

| HeLa | 0.090 - 0.650 | Tubulin polymerization inhibition, G2/M arrest | nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. While there is no specific data on the antileishmanial activity of 4-(1H-Tetrazol-5-YL)benzyl alcohol, related hybrid molecules containing both pyrazole (B372694) and tetrazole rings have been investigated.

A series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized and showed good activity against Leishmania braziliensis. mdpi.com This suggests that the tetrazole moiety can be a valuable component in the design of novel antileishmanial drugs. The combination of the tetrazole ring with other heterocyclic systems appears to be a promising strategy in this field.

Neuroprotective Effects in Animal Models

Direct studies on the neuroprotective effects of 4-(1H-Tetrazol-5-YL)benzyl alcohol are not found in the current literature. However, the structurally related compound, 4-hydroxybenzyl alcohol (4-HBA), which lacks the tetrazole ring, has been shown to possess significant neuroprotective properties.

In a study using a rat model of transient focal cerebral ischemia, 4-HBA demonstrated a neuroprotective effect by reducing infarct volume and improving neurological outcomes. The mechanism of this protection was linked to the inhibition of apoptosis. sigmaaldrich.com While the presence of the tetrazole ring in 4-(1H-Tetrazol-5-YL)benzyl alcohol would undoubtedly alter its chemical and biological properties, the findings on 4-HBA suggest that the benzyl alcohol portion of the molecule could contribute to potential neuroprotective activity.

Anti-inflammatory and Hypoglycemic Activities

The tetrazole ring is a common feature in compounds designed for anti-inflammatory and hypoglycemic purposes.

Anti-inflammatory Activity: While no specific anti-inflammatory data exists for 4-(1H-Tetrazol-5-YL)benzyl alcohol, its structural analog, 4-hydroxybenzyl alcohol (HBA), has demonstrated anti-inflammatory properties. HBA was shown to have anti-inflammatory activity in a carrageenan-induced air pouch model in rats. nih.gov

Hypoglycemic Activity: Numerous tetrazole derivatives have been investigated for their potential to lower blood glucose levels. For instance, a series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives were evaluated for their antidiabetic effects in animal models. A number of these compounds showed potent glucose and lipid-lowering activities in KKAy mice. The antidiabetic effects of these compounds were attributed to their potent agonistic activity for the peroxisome proliferator-activated receptor (PPAR).

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-(1H-Tetrazol-5-YL)benzyl alcohol.

DFT studies are instrumental in determining the most stable three-dimensional arrangement (conformation) and the electronic nature of 4-(1H-Tetrazol-5-YL)benzyl alcohol.

A primary consideration for this molecule is the tautomerism of the tetrazole ring. 5-substituted 1H-tetrazoles exist as two principal tautomers, the 1H- and 2H-forms. nih.govpnrjournal.commdpi.com DFT calculations can predict the relative energies of these tautomers, finding that while the 2H-form may be more stable in the gas phase, the 1H-form often predominates in solution, particularly in polar solvents. pnrjournal.com The acidity of the N-H bond, which is comparable to that of a carboxylic acid, is a key electronic feature that DFT helps to quantify. nih.govmdpi.com

The conformation of the molecule is also defined by the rotational freedom around the single bonds, specifically the dihedral angles between the phenyl ring and the tetrazole ring, and the orientation of the hydroxymethyl group (-CH₂OH) of the benzyl (B1604629) alcohol moiety. researchgate.net DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the lowest energy conformers. For the benzyl alcohol portion, conformations are typically analyzed by the dihedral angles involving the C(ipso)-C(α)-O-H chain. researchgate.net

Electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are vital. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. acs.org Furthermore, calculations of Mulliken charges and the mapping of the molecular electrostatic potential (MEP) surface reveal the distribution of electron density across the molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.gov The nitrogen atoms of the tetrazole ring are typically identified as nucleophilic centers.

Table 1: Representative Calculated Electronic Properties for Tetrazole Derivatives

Note: This table is illustrative, based on data for related tetrazole derivatives. Values are method-dependent.

| Property | Description | Typical Calculated Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -1.5 to -2.0 | mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | -1.6 to -1.7 | mdpi.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | Varies | acs.org |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | ~ -1.6 | mdpi.com |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Varies | mdpi.com |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves to confirm the molecular structure and interpret experimental spectra. Using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shieldings (for NMR spectra). pnrjournal.comacs.org

For 4-(1H-Tetrazol-5-YL)benzyl alcohol, DFT would predict:

Infrared (IR) Spectra : Characteristic vibrational frequencies for the N-H stretch of the tetrazole ring, C=N and N=N ring stretches, C-H stretches of the aromatic ring, and the O-H and C-O stretches of the benzyl alcohol group. pnrjournal.com Calculated spectra are often scaled by a factor to improve agreement with experimental results.

NMR Spectra : Theoretical chemical shifts (δ) for ¹H and ¹³C nuclei. These calculations help in the precise assignment of peaks in experimental NMR spectra, for instance, distinguishing between the aromatic protons and the methylene (B1212753) (-CH₂) protons, and identifying the unique carbon atom of the tetrazole ring. pnrjournal.commdpi.comacs.org

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and, crucially, transition states. The most common synthesis of 5-substituted-1H-tetrazoles involves a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.comorganic-chemistry.org

Computational studies on this reaction mechanism for related nitriles show that catalysts, such as zinc salts or other Lewis acids, facilitate the reaction by coordinating to the nitrile nitrogen, making the carbon atom more electrophilic and thus lowering the activation energy of the transition state. organic-chemistry.orgnih.gov DFT calculations can model these interactions and provide a detailed energy profile of the reaction pathway. rsc.org

Furthermore, computational analysis can be applied to reactions involving the benzyl alcohol moiety, such as its oxidation to the corresponding aldehyde. DFT studies can model the transition states for hydrogen abstraction steps, helping to understand the role of catalysts and oxidants in the process. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for studying how 4-(1H-Tetrazol-5-YL)benzyl alcohol interacts with biological macromolecules, which is a cornerstone of its application in medicinal chemistry.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govajchem-a.com The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to interact with the same biological targets. mdpi.comthieme-connect.comnih.gov

In docking simulations, the 3D structure of 4-(1H-Tetrazol-5-YL)benzyl alcohol is placed into the active site of a target protein (e.g., an enzyme or receptor). An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each, which estimates the binding affinity. nih.govuobaghdad.edu.iq

Key interactions typically observed for tetrazole derivatives include:

Hydrogen Bonding : The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, often interacting with key amino acid residues like Arginine, Serine, or Histidine in a protein's active site. nih.govacs.orgresearchgate.net

Ionic Interactions : At physiological pH, the tetrazole ring is often deprotonated, forming a tetrazolate anion that can engage in strong ionic interactions with positively charged residues like Arginine or Lysine (B10760008). acs.org

π-π Stacking : The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan. ajchem-a.com

Table 2: Example Molecular Docking Results for Tetrazole Derivatives Against Various Protein Targets

Note: This table is a representative summary based on published data for various tetrazole-containing compounds. Scores and interactions are target and compound-specific.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Tetrazole-acrylonitrile | CSNK2A1 | -6.87 | - | nih.gov |

| Tetrazole-carboxamide | CDK2 | -10.35 | - | nih.gov |

| Tetrazole-thiazetidine | CABP (PDB: 5ZQ0) | -8.2 | SER313, GLN283, TYR293 | ajchem-a.com |

| Aminosulfonyl-tetrazole | COX-2 | - | - | researchgate.net |

Structure-based drug design (SBDD) utilizes the information from computational studies, especially molecular docking, to rationally design more potent and selective drug candidates. nih.gov The compound 4-(1H-Tetrazol-5-YL)benzyl alcohol can serve as a scaffold or a starting point in an SBDD campaign. beilstein-journals.org

The process involves:

Hit Identification : Identifying a compound like 4-(1H-Tetrazol-5-YL)benzyl alcohol that shows some activity towards a biological target.

Binding Mode Analysis : Using molecular docking to understand how the compound binds to the target's active site.

Rational Modification : Modifying the structure of the compound to enhance favorable interactions or eliminate unfavorable ones. For example, if docking reveals an empty hydrophobic pocket near the phenyl ring, a chemist might synthesize derivatives with additional hydrophobic groups at that position to improve binding affinity. vu.edu.au

Iterative Optimization : The newly designed compounds are synthesized and tested, and the cycle of docking, design, and synthesis is repeated to optimize the lead molecule. nih.gov

The use of the tetrazole as a carboxylic acid bioisostere is a key strategy in SBDD. It can improve pharmacokinetic properties, such as increasing metabolic stability and enhancing the ability to cross cell membranes (lipophilicity), compared to its carboxylic acid analog. mdpi.comnih.gov Fragment-based drug discovery (FBDD) is a related strategy where small molecular fragments containing the tetrazole moiety are screened and then grown or combined to build a potent drug molecule. beilstein-journals.org

Conformational Analysis of Tetrazole Derivatives